molecular formula C15H13BrO B12094947 4-Bromo-6-isopropyldibenzo[b,d]furan

4-Bromo-6-isopropyldibenzo[b,d]furan

Katalognummer: B12094947
Molekulargewicht: 289.17 g/mol
InChI-Schlüssel: VFLAXRDYRTWJRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-isopropyldibenzo[b,d]furan is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol It is a derivative of dibenzofuran, where the bromine and isopropyl groups are substituted at the 4 and 6 positions, respectively

Vorbereitungsmethoden

The synthesis of 4-Bromo-6-isopropyldibenzo[b,d]furan typically involves the bromination of 6-isopropyldibenzo[b,d]furan. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Analyse Chemischer Reaktionen

4-Bromo-6-isopropyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove the bromine atom. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are typically used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-isopropyldibenzo[b,d]furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-6-isopropyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-6-isopropyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Eigenschaften

Molekularformel

C15H13BrO

Molekulargewicht

289.17 g/mol

IUPAC-Name

4-bromo-6-propan-2-yldibenzofuran

InChI

InChI=1S/C15H13BrO/c1-9(2)10-5-3-6-11-12-7-4-8-13(16)15(12)17-14(10)11/h3-9H,1-2H3

InChI-Schlüssel

VFLAXRDYRTWJRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.